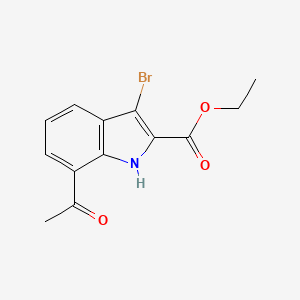
Ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an ethyl ester group at the 2-position, an acetyl group at the 7-position, and a bromine atom at the 3-position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with 1H-indole-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified to form 1H-indole-2-carboxylate.
Bromination: Bromine is introduced at the 3-position of the indole ring using a brominating agent such as N-bromosuccinimide (NBS).
Acetylation: The acetyl group is introduced at the 7-position using an acetylating agent like acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative of the indole compound.
Scientific Research Applications
Ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-bromo-1H-indole-2-carboxylate: Similar structure but lacks the acetyl group at the 7-position.
Ethyl 7-acetyl-1H-indole-2-carboxylate: Similar structure but lacks the bromine atom at the 3-position.
Ethyl 3-bromo-1H-indole-2-carboxylate: Similar structure but lacks the acetyl group at the 7-position.
Uniqueness
Ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate is unique due to the presence of both the acetyl and bromine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H12BrNO3 |
|---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)12-10(14)9-6-4-5-8(7(2)16)11(9)15-12/h4-6,15H,3H2,1-2H3 |
InChI Key |
MNZWWCBZDRZHRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)C(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





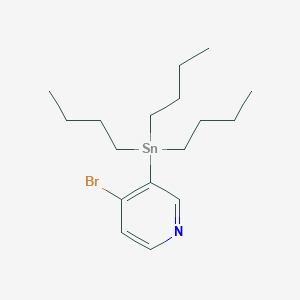
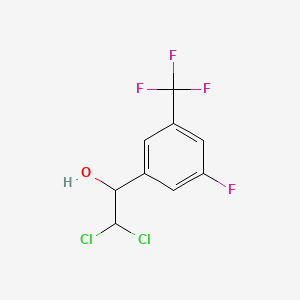

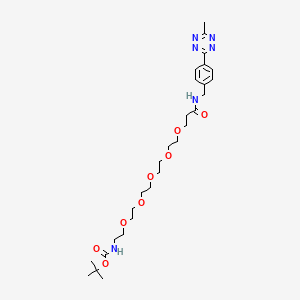
![Tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14034092.png)
![(S)-tert-butyl 1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethylcarbamate](/img/structure/B14034096.png)

![(1R,2R)-Methyl 5'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14034103.png)
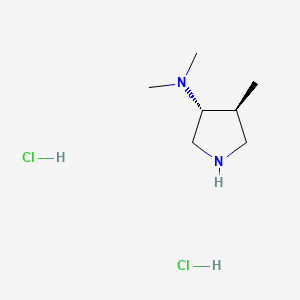
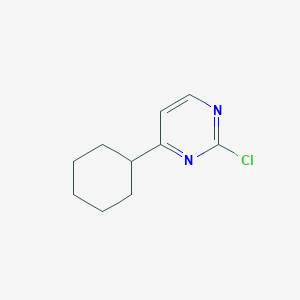
![Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B14034113.png)
